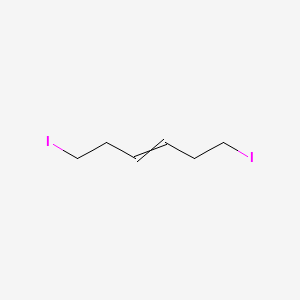

1,6-Diiodohex-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

89379-72-6 |

|---|---|

Molecular Formula |

C6H10I2 |

Molecular Weight |

335.95 g/mol |

IUPAC Name |

1,6-diiodohex-3-ene |

InChI |

InChI=1S/C6H10I2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2 |

InChI Key |

QYVYFVMDQLBJDX-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)C=CCCI |

Origin of Product |

United States |

Stereochemical Considerations of 1,6 Diiodohex 3 Ene

Principles of E/Z Isomerism in Olefinic Systems

Stereoisomerism is a critical concept in organic chemistry where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. igntu.ac.in A prominent type of stereoisomerism in alkenes is E/Z isomerism, which arises from the restricted rotation around a carbon-carbon double bond. nih.govscispace.com For E/Z isomerism to exist, the groups attached to each carbon atom of the double bond must be different. scispace.com

Application of Cahn-Ingold-Prelog Priority Rules for Configurational Assignment

To unambiguously name stereoisomeric alkenes, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign priorities to the substituents on each carbon of the double bond. chemsrc.comguidechem.com The assignment is based on the atomic number of the atoms directly attached to the double-bonded carbons; the atom with the higher atomic number receives higher priority. guidechem.comnih.gov

The CIP rule application involves these key steps:

Rule 1: Atoms directly attached to a carbon in the double bond are ranked by decreasing atomic number. The atom with the highest atomic number is assigned the highest priority. nih.govawi.de For example, Bromine (atomic number 35) has a higher priority than Chlorine (atomic number 17), which in turn has a higher priority than Carbon (6), and Carbon has a higher priority than Hydrogen (1). igntu.ac.in

Rule 2: If the atoms directly attached are identical (a tie), the process moves to the next atoms along the substituent chains until a point of difference is found. chemsrc.comnih.gov The group with the atom of higher atomic number at the first point of difference is given higher priority. chemsrc.com

Rule 3: If an atom is part of a double or triple bond, it is treated as if it were bonded to two or three of those atoms, respectively. awi.dersc.org

Rule 4: In the case of isotopes, the atom with the higher mass number is assigned the higher priority. pharmaffiliates.com

For 1,6-diiodohex-3-ene, each carbon of the C3=C4 double bond is attached to a hydrogen atom and an iodoethyl group (-CH2CH2I). To assign priority, we compare the atoms directly bonded to C3 and C4. On both carbons, the substituents are -H and -CH2CH2I. Comparing the directly attached atoms, Carbon has a higher atomic number than Hydrogen, so the -CH2CH2I group has a higher priority than the Hydrogen atom on both C3 and C4.

Nomenclature Conventions for (E)- and (Z)-Stereoisomers

Once priorities have been assigned to the substituents on each carbon of the double bond, the configuration of the alkene is designated as either (E) or (Z). nih.gov

(Z)-Isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated with a (Z), from the German word zusammen, meaning "together". chemsrc.com

(E)-Isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated with an (E), from the German word entgegen, meaning "opposite". chemsrc.com

This E/Z notation system is more comprehensive and less ambiguous than the older cis-trans system, especially for tri- and tetrasubstituted alkenes. chemsrc.compharmaffiliates.com While the terms are sometimes used interchangeably for simple systems, there is no direct correlation, as they are based on different rules; cis/trans is often based on the longest carbon chain, whereas E/Z is based strictly on the CIP priority rules. pharmaffiliates.com

Stereoisomeric Forms of this compound: Elucidation and Characterization

This compound exists as two distinct geometric isomers: (E)-1,6-diiodohex-3-ene and (Z)-1,6-diiodohex-3-ene. The arrangement of the iodoethyl groups relative to the double bond defines their structure and properties.

Structural Features of (E)-1,6-Diiodohex-3-ene

The (E)-isomer is the configuration where the two high-priority iodoethyl groups are on opposite sides of the carbon-carbon double bond. This compound is documented in chemical databases, and its properties have been computed.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-1,6-diiodohex-3-ene | nih.gov |

| Molecular Formula | C6H10I2 | nih.gov |

| Molecular Weight | 335.95 g/mol | nih.gov |

| InChIKey | QYVYFVMDQLBJDX-OWOJBTEDSA-N | nih.gov |

| SMILES | C(CI)/C=C/CCI | nih.gov |

| XLogP3-AA (Computed) | 4 | nih.gov |

| Rotatable Bond Count (Computed) | 4 | nih.gov |

Structural Features of (Z)-1,6-Diiodohex-3-ene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-1,6-diiodohex-3-ene | N/A |

| Molecular Formula | C6H10I2 | scispace.comjst.go.jp |

| Synthesis Precursor | hex-3-yne-1,6-diol (B1605650) | scispace.comjst.go.jp |

Configurational Stability and Isomerization Pathways

The stability of haloalkenes is influenced by the nature of the carbon-halogen bond, with stability generally decreasing as the bond strength weakens. jst.go.jp Iodoalkanes are typically the least stable among the haloalkanes due to the relatively weak C-I bond, which can sometimes lead to the liberation of iodine. jst.go.jp

Isomerization between (E) and (Z) forms of an alkene requires breaking the π-bond, a process that does not typically occur under normal conditions but can be facilitated by catalysts, heat, or light. Several potential pathways for the isomerization of diiodoalkenes like this compound can be considered based on established chemical principles.

Catalytic Isomerization: Transition metals, particularly palladium, are known to catalyze E/Z isomerization. The mechanism can involve the formation of a palladium-alkene complex, which then undergoes a series of steps, such as nucleopalladation and β-elimination, to allow for rotation and subsequent reformation of the double bond in the opposite configuration. Other metals like cobalt and ruthenium have also been shown to be effective catalysts for alkene isomerization.

Photochemical Isomerization: The absorption of light can promote an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the single remaining bond allows for free rotation. When the molecule returns to its ground state, it can form either the (E) or (Z) isomer, often leading to a photostationary state mixture of both.

Radical-Mediated Isomerization: The presence of a radical initiator can lead to the addition of a radical to the double bond, breaking the π-bond and allowing free rotation around the new single bond. Subsequent elimination of the radical can yield a mixture of E and Z isomers.

Reaction-Induced Isomerization: In some cases, isomerization can occur as an unexpected side reaction during other transformations. For instance, research has shown that (E)-alkenyl iodides can undergo unexpected E-to-Z isomerization during Negishi-type homocoupling reactions involving zinc and a palladium catalyst.

The relative thermodynamic stability of the (E) and (Z) isomers of this compound would likely be governed by sterics. Generally, the (E) isomer, where the large iodoethyl groups are further apart, is expected to be more thermodynamically stable than the (Z) isomer, where these bulky groups are on the same side and can cause steric strain.

Advanced Synthetic Methodologies for 1,6 Diiodohex 3 Ene

Strategies for Regioselective and Stereoselective Carbon-Iodine Bond Formation in Alkenes

The formation of carbon-iodine bonds in alkenes is a fundamental transformation in organic synthesis. The challenge lies in controlling the reaction to produce the desired isomer, especially in symmetrical but non-conjugated systems like hex-3-ene. Key factors influencing the outcome include the choice of iodine source, catalyst, solvent, and reaction conditions. Electrophilic addition is a common mechanism, where an electrophilic iodine species attacks the double bond, often leading to an intermediate that is then intercepted by a nucleophile. msu.edu The stereochemistry of the addition can be syn (addition to the same face of the double bond) or anti (addition to opposite faces), depending on the reaction mechanism. masterorganicchemistry.com

Direct diiodination involves the addition of two iodine atoms across a double bond in a single conceptual process. These methods are atom-economical but can be challenging in terms of controlling side reactions, such as the formation of polymeric materials or undesired isomers.

Visible-light-promoted photocatalysis has emerged as a powerful tool for activating stable molecules under mild conditions. In the context of diiodination, photoreductive techniques often involve the generation of radical intermediates. For instance, certain photocatalytic systems can facilitate the generation of iodine radicals from a suitable iodine source. beilstein-journals.org These radicals can then engage with alkenes to form iodinated products.

A general approach involves the photoexcitation of a photocatalyst, which then interacts with an iodine-containing compound to generate reactive species. beilstein-journals.org While specific examples for the direct photoreductive diiodination of hex-3-ene to 1,6-diiodohex-3-ene are not prominent in the literature, related transformations on other alkenes illustrate the principle. For example, visible-light-promoted methods have been developed for the iododifluoromethylation of terminal alkenes, proceeding through the generation of a radical cation that attacks the double bond, followed by quenching with iodine. organic-chemistry.org This highlights the potential of photo-induced radical processes for creating C-I bonds at alkene sites.

Research has also explored light-induced interrupted alkene diiodination processes, which can lead to the formation of 1,3-diiodoalkanes, demonstrating the complexity and potential for controlling the position of iodination through photochemical methods. researchgate.net

Catalytic methods for alkene diiodination often employ Lewis acids or transition metals to activate the iodine source, making it more electrophilic. Iodine itself can mediate the difunctionalization of alkenes, providing a transition-metal-free route to iodinated compounds. researchgate.net

One strategy involves using molecular iodine (I₂) in the presence of a catalyst. For example, silver salts such as silver trifluoromethanesulfonate (B1224126) have been shown to catalyze the iodination of certain alkenes that are otherwise unreactive. tandfonline.comtandfonline.com The reaction is believed to proceed via an electrophilic addition mechanism. While these examples often focus on aromatic iodination or reactions with highly substituted alkenes, the principle can be extended to simpler alkenes.

The table below summarizes a catalytic system used for the iodination of a sterically hindered alkene, which illustrates the conditions that can be employed.

| Substrate | Reagents | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-2,2,5,5-Tetramethyl-3,4-diphenylhex-3-ene | Iodine, Silver Sulfate (Ag₂SO₄) | Silver Trifluoromethanesulfonate (AgOTf) | Dichloromethane | 45 min | 90% | tandfonline.com |

An alternative to direct diiodination is the synthesis of this compound from precursors that already contain the six-carbon chain. This multi-step approach often allows for greater control over the stereochemistry of the final product.

A reliable method for synthesizing this compound involves the conversion of a corresponding diol. Specifically, (Z)-1,6-diiodo-hex-3-ene can be prepared from (Z)-hex-3-ene-1,6-diol. This reaction is a double substitution where the hydroxyl groups are replaced by iodine atoms. The use of triphenylphosphine (B44618) and iodine provides a classic method for this transformation, known as the Appel reaction. The stereochemistry of the double bond is retained during this process.

A documented procedure involves the reaction of (Z)-hex-3-ene-1,6-diol with iodine and triphenylphosphine in a mixed solvent system of ether and acetonitrile. molaid.com

| Precursor | Reagents | Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| (Z)-hex-3-ene-1,6-diol | Iodine, Triphenylphosphine, Imidazole (B134444) | Ether, Acetonitrile | 3.0 h | (Z)-1,6-diiodo-hex-3-ene | molaid.com |

The Finkelstein reaction, a classic halogen exchange process, offers a viable route for preparing iodoalkanes from other haloalkanes. This reaction typically involves treating a chloro- or bromoalkane with an excess of sodium iodide in acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution.

While a direct synthesis of this compound from 1,6-dichloro- or 1,6-dibromohex-3-ene is a logical application of this principle, specific examples in the literature are scarce. However, an analogous transformation has been demonstrated in the synthesis of (E)-1,6-diiodo-hex-1-ene from its corresponding chloro-iodo precursor. uni-muenchen.de In this case, a terminal chlorine atom is displaced by iodine.

| Precursor | Reagents | Solvent | Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| (E)-6-chloro-1-iodo-hex-1-ene | Sodium Iodide (NaI) | Acetone | 70 °C, overnight | 90% | (E)-1,6-diiodo-hex-1-ene | uni-muenchen.de |

This reaction demonstrates the feasibility of using halogen exchange to introduce iodine into a hexene framework. A plausible, though not explicitly documented, route to this compound could therefore involve the initial synthesis of 1,6-dichlorohex-3-ene or 1,6-dibromohex-3-ene, followed by a double Finkelstein reaction. The precursor 1,6-dibromohexane (B150918) can be synthesized from 1,6-hexanediol, indicating that pathways from simple, saturated precursors are well-established. chemicalbook.com

Precursor-Based Synthetic Routes

Synthesis via Intermediates with Related Carbon Skeletons

A key strategy for the synthesis of this compound involves the transformation of precursors that already possess the requisite six-carbon chain. This approach leverages commercially available or readily synthesized C6 compounds, modifying their functional groups to yield the target diiodide.

One notable example is the synthesis of (Z)-1,6-diiodohex-3-ene from hex-3-yne-1,6-diol (B1605650). This process involves a two-step sequence: a stereoselective hydrogenation of the alkyne to a Z-alkene, followed by iodination of the terminal hydroxyl groups. The hydrogenation step is crucial for establishing the cis configuration of the double bond. Subsequently, the diol is converted to the diiodide, a transformation that can be achieved using standard iodinating agents. This method is particularly advantageous as it provides stereochemical control over the double bond geometry. stanford.edu

Another potential precursor is 1,5-hexadiene. acs.org While direct conversion methods are less commonly documented, this starting material could theoretically be functionalized at the terminal positions, followed by conversion of these functional groups to iodides. Similarly, hexane-1,6-diol represents a saturated C6 skeleton that would require the introduction of a double bond at the 3-position and subsequent conversion of the hydroxyl groups to iodides. studymind.co.uknih.gov The pinacolic reduction of acrolein to produce 1,5-hexadiene-3,4-diol (B1670792) also furnishes a C6 skeleton that could potentially be converted to this compound. frontiersin.orgpharmaffiliates.com

The ring-opening of cyclohexene (B86901) derivatives also presents a viable, albeit more complex, route. researchgate.netslideshare.net This strategy involves the cleavage of a cyclic system to generate a linear, functionalized six-carbon chain, which can then be further manipulated to introduce the iodo groups and the central double bond.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that influence yield and selectivity include the choice of reagents, solvents, temperature, and stoichiometry.

In the synthesis of diiodoalkenes from alkynes, the selection of the iodinating agent and reaction medium is critical. For instance, the use of a dried Dowex H+/NaI system in a "green" solvent like 2-propanol has been shown to selectively produce (E)-di-iodinated products. acs.orgacs.org The concentration of the iodide source can also significantly impact the reaction outcome; in some cases, increasing the equivalents of sodium iodide has led to improved yields. acs.org

The following table summarizes key factors that can be optimized for the synthesis of diiodoalkenes, which are applicable to the preparation of this compound.

| Factor | Parameter | Effect on Yield and Selectivity |

| Iodinating Agent | Type (e.g., I2, NaI/oxidant, NIS) | Influences reactivity and potential side reactions. |

| Solvent | Polarity and coordinating ability | Affects solubility of reagents and stabilization of intermediates. |

| Temperature | Reaction temperature | Controls reaction rate and can influence selectivity between kinetic and thermodynamic products. |

| Stoichiometry | Molar ratios of reactants | Prevents incomplete conversion and minimizes by-product formation. |

| Catalyst | Presence and type of catalyst | Can enhance reaction rate and stereoselectivity. |

For the synthesis of (Z)-1,6-diiodohex-3-ene from hex-3-yne-1,6-diol, the hydrogenation step is a critical point for optimization. The choice of catalyst (e.g., Lindlar's catalyst) and reaction conditions (pressure, temperature, and solvent) must be fine-tuned to ensure high selectivity for the Z-alkene and prevent over-reduction to the alkane. Similarly, the subsequent iodination of the diol requires optimization to achieve high conversion without the formation of elimination or other side products.

Purification and Isolation Techniques for Olefinic Diiodides

The purification of this compound and related olefinic diiodides is essential to remove unreacted starting materials, reagents, and by-products. The stability of the diiodide and the nature of the impurities dictate the most suitable purification method.

Column Chromatography

A widely used technique for the purification of diiodoalkenes is silica (B1680970) gel column chromatography. stanford.edunih.govlongdom.orgjove.com The choice of eluent is crucial for achieving good separation. A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to elute the desired product from the column. It is important to note that prolonged contact with silica gel can sometimes lead to decomposition of sensitive compounds.

Crystallization and Recrystallization

For solid olefinic diiodides, crystallization is an effective purification method. studymind.co.uklongdom.org This technique relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. Recrystallization, which involves repeating this process, can further enhance the purity of the final product.

Non-Chromatographic Methods

In some instances, non-chromatographic techniques can be employed for purification. These methods are often advantageous as they can be more scalable and avoid potential issues with compound stability on stationary phases. One such approach is group-assisted purification (GAP), where a temporary functional group is attached to the molecule to facilitate separation, and then subsequently removed. frontiersin.org While not yet specifically reported for this compound, this represents an advanced strategy for the purification of complex molecules.

The following table provides a summary of purification techniques applicable to olefinic diiodides.

| Purification Technique | Principle | Applicability |

| Column Chromatography | Differential adsorption on a stationary phase | Widely applicable for most organic compounds, including olefinic diiodides. |

| Crystallization | Differential solubility at varying temperatures | Suitable for solid compounds with good crystallization properties. |

| Recrystallization | Repeated crystallization to improve purity | Used to obtain high-purity solid compounds. |

| Group-Assisted Purification (GAP) | Covalent attachment of a handle for selective separation | Advanced method for complex molecules, potentially applicable to olefinic diiodides. |

Reactivity and Transformational Chemistry of 1,6 Diiodohex 3 Ene As a Key Synthetic Intermediate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Iodine Bonds

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. eie.grmdpi.com The carbon-iodine bonds in 1,6-diiodohex-3-ene are particularly well-suited for these transformations due to their relatively low bond dissociation energy, which facilitates oxidative addition to the metal center, a key step in many catalytic cycles. libretexts.org Both palladium and nickel complexes have been effectively employed to catalyze the coupling of this diiodoalkene with a range of nucleophilic partners. eie.grrsc.org

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering a broad scope and high functional group tolerance. libretexts.org In the context of this compound, palladium catalysts are instrumental in facilitating a variety of coupling reactions, including the Suzuki-Miyaura, Negishi, and Sonogashira reactions, as well as reductive cross-electrophile coupling strategies. tcichemicals.comwikipedia.orgwikipedia.orgwisc.edu

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. mdpi.comrsc.org The general reactivity order for the organic halide is I > Br > OTf >> Cl > F. libretexts.org

In a typical Suzuki-Miyaura coupling involving this compound, the diiodoalkene would be reacted with an organoboron reagent in the presence of a palladium(0) catalyst. The catalytic cycle generally proceeds through three key steps: oxidative addition of the carbon-iodine bond to the palladium(0) center, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Reaction Conditions |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, THF, Dioxane) |

| Pd(OAc)₂ | Buchwald or Herrmann-type phosphine (B1218219) ligands | Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) |

| Pd₂(dba)₃ | Biarylphosphine ligands (e.g., SPhos, RuPhos) | Base (e.g., K₃PO₄, CsF), Solvent (e.g., Toluene, THF) |

Data compiled from multiple sources providing general conditions for Suzuki-Miyaura reactions. tcichemicals.comlibretexts.orgmdpi.com

The Negishi coupling provides a versatile method for carbon-carbon bond formation by reacting an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. units.it These reagents are typically prepared by the direct insertion of zinc metal into an organic halide or by transmetalation. units.it

For this compound, a Negishi coupling would involve its reaction with an organozinc compound in the presence of a palladium catalyst. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of organozinc reagents allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Table 2: Common Palladium Catalysts and Conditions for Negishi Coupling

| Catalyst | Ligand | Additive | Solvent |

| Pd(OAc)₂ | SPhos | - | THF |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | THF |

| Pd(PPh₃)₄ | Triphenylphosphine | LiCl (optional) | THF, DMF |

This table represents typical conditions used in Negishi coupling reactions. units.itillinois.edu

The Sonogashira coupling is a highly efficient method for the synthesis of enynes and arylalkynes through the reaction of a vinyl or aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild, room temperature conditions. libretexts.org

When this compound is subjected to Sonogashira coupling conditions with a terminal alkyne, the formation of a new carbon-carbon bond between the sp² carbon of the alkene and the sp carbon of the alkyne occurs. mdpi.com The reaction proceeds with retention of the double bond's configuration. wikipedia.org The vinyl iodide moieties of this compound are highly reactive under these conditions. wikipedia.org

Table 3: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₄ | CuI | Triethylamine, Diisopropylamine | THF, DMF |

| PdCl₂(PPh₃)₂ | CuI | Piperidine, Pyrrolidine | THF, Toluene |

| Pd₂(dba)₃ | CuI (or copper-free) | Triethylamine, Cs₂CO₃ | Acetonitrile, NMP |

Information is based on general procedures for Sonogashira coupling. libretexts.orgorganic-chemistry.orgmdpi.com

Reductive cross-electrophile coupling (CEC) is an emerging and powerful strategy that enables the coupling of two different electrophiles through a reductive catalytic cycle. wisc.edu This approach avoids the pre-formation and handling of sensitive organometallic reagents. The reaction is driven by a stoichiometric reductant, often a metal powder like zinc or manganese, and is typically catalyzed by nickel or palladium complexes. illinois.edu

In the context of this compound, a reductive cross-electrophile coupling could involve its reaction with another electrophile, such as an alkyl halide, in the presence of a palladium catalyst and a reductant. This methodology is particularly useful for forming C(sp²)–C(sp³) bonds.

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. tcichemicals.com Nickel complexes exhibit unique reactivity, often enabling transformations that are challenging with palladium catalysts, particularly in the coupling of less reactive electrophiles and in reactions involving radical pathways. rsc.orgnih.gov

Nickel-catalyzed Negishi couplings are particularly effective for forming alkyl-alkyl bonds. rsc.org The mechanisms of nickel-catalyzed reactions can differ from their palladium counterparts, sometimes involving Ni(I)/Ni(III) catalytic cycles or radical intermediates, which can be advantageous for certain transformations. illinois.edunih.gov The distinct properties of nickel, such as its smaller atomic radius and lower redox potentials, allow it to stabilize paramagnetic intermediates and access radical pathways. nih.govnih.gov In the case of this compound, nickel catalysis could be employed for cross-coupling with organozinc reagents or in reductive cross-electrophile coupling scenarios, potentially offering different selectivity or reactivity compared to palladium systems. wisc.eduunits.it The functionalization of C–O bonds has also been a significant area of development in nickel catalysis. issuu.com

Sonogashira Coupling with Terminal Alkynes

Other Metal-Mediated Transformations

Beyond the more common cross-coupling reactions, this compound is a competent substrate in a variety of other metal-mediated transformations. The presence of two alkyl iodide functionalities allows for the generation of di-organometallic reagents or for sequential and double-coupling reactions.

Notably, (Z)-1,6-diiodohex-3-ene serves as a precursor for preparing bis(ylides) for Wittig-type reactions. jst.go.jpnih.gov The diiodide is converted into a corresponding diphosphonium salt, which upon treatment with a strong base, generates a bis(ylide). This reactive intermediate can then engage in a coupling reaction with two equivalents of an aldehyde. For instance, its reaction with acrolein and a C10–C12 alkanal has been used to synthesize specific polyunsaturated tetraenes, which are precursors to lepidopteran sex pheromones. jst.go.jpnih.gov

While specific examples for this compound are not extensively documented in the context of Grignard or organolithium reagents, the general reactivity of alkyl halides suggests its potential. saskoer.ca Treatment with magnesium metal would likely form a di-Grignard reagent, which could then be used in reactions with various electrophiles. Similarly, reaction with organolithium reagents could lead to more complex organometallic intermediates. saskoer.ca

Palladium-catalyzed reactions, such as the Negishi, Suzuki, and Stille couplings, are powerful methods for forming carbon-carbon bonds with organohalides. torontomu.cawikipedia.org These reactions typically involve the oxidative addition of a metal catalyst (e.g., Pd(0)) to the carbon-iodine bond. wikipedia.org Given its structure, this compound could undergo double-coupling reactions to introduce two new substituents, making it a valuable linchpin for constructing larger, symmetric molecules.

Functional Group Interconversions and Derivatizations of the Diiodohex-3-ene Scaffold

The dual reactivity of this compound—at the allylic C-I bonds and the C=C double bond—allows for a wide array of chemical modifications, leading to diverse molecular architectures.

Nucleophilic Substitution Reactions of the Allylic Iodine Moieties

The carbon-iodine bonds in this compound are susceptible to nucleophilic attack, a classic reaction of alkyl halides. savemyexams.com The allylic position of the halides enhances their reactivity in both SN1 and SN2 pathways. This reactivity allows for the facile introduction of various heteroatoms, such as nitrogen and sulfur.

Ammonia (B1221849) and amines serve as effective nucleophiles for this substrate. The reaction with ammonia is a standard method for preparing primary amines, though it can lead to mixtures of primary, secondary, and tertiary amines due to subsequent alkylation of the newly formed amine. savemyexams.comphysicsandmathstutor.comchemguide.co.ukchemistrystudent.com To favor the formation of the primary diamine, a large excess of ammonia is typically used. chemguide.co.ukchemistrystudent.com The reaction of 1,6-dihalides with primary amines can be a powerful method for synthesizing nitrogen-containing heterocycles. For example, the analogous (Z,Z)-hexa-2,4-diene-1,6-dibromides react with primary alkylamines in the presence of a base like sodium hydrogen carbonate to produce substituted seven-membered dihydroazepines. rsc.org The cleanest products in this cyclization were often achieved using toluene-p-sulfonamide as the nitrogen source. rsc.org

Thiol-ene reactions, which involve the addition of a thiol to an alkene, are well-established "click" chemistry reactions. wikipedia.org The reaction between an alkyl halide and a thiol (or thiolate) is a straightforward nucleophilic substitution to form a thioether. wikipedia.org By treating this compound with a thiol, it is possible to substitute both iodine atoms to yield a dithioether, a transformation valuable in materials science and polymer chemistry.

The table below summarizes representative nucleophilic substitution reactions on the 1,6-dihalohex-3-ene scaffold.

| Starting Material (Analog) | Nucleophile | Product Type | Significance |

| (Z,Z)-Hexa-2,4-diene-1,6-dibromide | Primary Alkylamine | Substituted Dihydroazepine | Synthesis of 7-membered N-heterocycles rsc.org |

| (Z,Z)-Hexa-2,4-diene-1,6-dibromide | Toluene-p-sulfonamide | N-Tosyl-dihydroazepine | Clean formation of protected heterocycles rsc.org |

| (Z,Z)-Hexa-2,4-diene-1,6-dibromide | Aniline / BuLi | N-Phenyl-dihydroazepine | Synthesis of N-aryl heterocycles rsc.org |

| Halogenoalkane | Ammonia (excess) | Primary Amine | Formation of primary amines savemyexams.comchemguide.co.uk |

| Halogenoalkane | Thiol / Thiolate | Thioether | C-S bond formation wikipedia.org |

Radical-Mediated Chain Reactions and Cyclizations

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator, making this compound a suitable precursor for radical-based transformations. mdpi.com These reactions are powerful tools for forming cyclic structures.

Atom Transfer Radical Cyclization (ATRC) is a key strategy where a radical generated by halogen atom abstraction from an alkyl halide adds to an intramolecular π-system. mdpi.commdpi.com The resulting cyclized radical is then trapped by a halogen atom from the starting material or another source, propagating a chain reaction. While direct ATRC of this compound itself is not documented, its derivatives, such as those made by substitution with a pendant alkene, would be excellent candidates for such cyclizations to form bicyclic systems. rsc.org Iron-catalyzed redox radical cyclizations of 1,6-dienes and enynes are known to produce five-membered rings, suggesting a potential pathway for derivatives of this compound. nih.gov

Radical cascade cyclizations of 1,n-enynes and diynes have emerged as a powerful strategy for building complex carbocycles and heterocycles. sioc-journal.cnrsc.org For example, photoinduced sulfonyl radical-triggered cyclization of 1,6-diynes can produce highly substituted cyclic compounds. researchgate.net this compound can be envisioned as a starting point to access the necessary 1,6-enyne or 1,6-diyne precursors through substitution or elimination reactions.

Furthermore, the addition of thiyl radicals can initiate cyclization cascades. wikipedia.org For instance, intramolecular thiol-ene cyclizations on 1,6-dienes are used to create alicyclic and heterocyclic compounds. wikipedia.org

The table below outlines general radical cyclization strategies applicable to derivatives of this compound.

| Reaction Type | Substrate Type | Initiator/Catalyst | Product Type |

| Atom Transfer Radical Cyclization (ATRC) | Unsaturated Alkyl Halide | Light, Radical Initiator, Transition Metal | Halogenated Carbocycles/Heterocycles mdpi.commdpi.com |

| Redox Radical Cyclization | 1,6-Diene / 1,6-Enyne | FeCl₃ / NaBH₄ | Hydroxylated/Halogenated 5-membered rings nih.gov |

| Photoinduced Radical Cyclization | 1,6-Diyne | Sulfonyl Iodide / Blue LED | Substituted Carbocycles/Heterocycles researchgate.net |

| Thiol-Ene Initiated Cyclization | 1,6-Diene | Thiol / Photoinitiator | Alicyclic/Heterocyclic compounds wikipedia.org |

Transformations Involving the Carbon-Carbon Double Bond

The central C=C double bond in this compound provides another site for chemical modification, which can be addressed either before or after functionalization of the iodo groups.

Hydrogenation is a fundamental transformation for converting alkenes to alkanes. The (Z)-isomer of this compound can be hydrogenated to furnish 1,6-diiodohexane. jst.go.jp This reaction is typically carried out using a metal catalyst such as palladium or platinum and proceeds via syn-addition of hydrogen across the double bond. sciencemadness.org

Epoxidation of the double bond would yield an epoxide, a versatile intermediate for further reactions. The synthesis of monoepoxides from polyenes derived from (Z)-1,6-diiodohex-3-ene by treatment with a peracid confirms the reactivity of such double bonds towards epoxidation. jst.go.jpnih.gov

Other standard alkene transformations are also applicable. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would produce the corresponding diol. Hydroboration-oxidation is a two-step process that would lead to the anti-Markovnikov addition of water across the double bond, forming an alcohol. pearson.com The stereochemical outcome of this reaction is a syn-addition of the H and OH groups. pearson.com

Mechanistic Studies of this compound Reactivity Pathways

The reactivity of this compound is governed by the interplay of several possible mechanistic pathways, influenced by factors such as the nature of the reactants, catalysts, and reaction conditions.

Nucleophilic substitution at the allylic carbons can proceed via either an SN1 or SN2 mechanism. chemguide.co.uk The SN2 pathway involves a single step where the nucleophile attacks the carbon and displaces the iodide leaving group. chemguide.co.uk This pathway would be favored by strong, unhindered nucleophiles and polar aprotic solvents. Conversely, the SN1 mechanism involves a two-step process initiated by the departure of the iodide to form a stabilized allylic carbocation, which is then attacked by the nucleophile. chemrxiv.org This pathway is favored by polar protic solvents and weaker nucleophiles. For this compound, a mixture of both pathways is possible, and the bifunctional nature could lead to intramolecular reactions or cyclizations, such as the formation of dihydroazepines from the dibromo analog, which likely proceeds through a tandem intermolecular SN2 reaction followed by an intramolecular SN2 cyclization. rsc.org

Metal-catalyzed cross-coupling reactions, like the Suzuki or Negishi reactions, follow a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the case of this compound, the cycle would begin with the oxidative addition of the palladium(0) catalyst into one of the C-I bonds.

Mechanistic studies of radical reactions, such as ATRC, indicate a chain reaction mechanism. mdpi.com The process is initiated by the formation of a carbon-centered radical via homolytic cleavage of the C-I bond. This radical then undergoes an intramolecular cyclization onto the double bond. The chain is propagated when the resulting cyclized radical abstracts an iodine atom from another molecule of the starting material. mdpi.com Competing reactions, such as direct reduction of the radical or intermolecular reactions, can influence the efficiency of the cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignmentorganicchemistrydata.orgscispace.comlibretexts.org

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution. For 1,6-diiodohex-3-ene, NMR confirms the connectivity and, crucially, the E (trans) configuration of the central alkene.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The symmetry of the (E)-1,6-diiodohex-3-ene molecule simplifies the spectrum.

Olefinic Protons (H-3, H-4): These protons are chemically equivalent and appear as a multiplet in the downfield region, typically around δ 5.4-5.6 ppm . The large vicinal coupling constant (J) of approximately 15 Hz between these protons is characteristic of a trans relationship across the double bond.

Allylic Protons (H-2, H-5): The two sets of methylene (B1212753) protons adjacent to the double bond are equivalent. They resonate at approximately δ 2.5-2.7 ppm . These signals typically appear as a multiplet due to coupling with both the olefinic protons and the protons on the adjacent iodinated carbon.

Iodinated Methylene Protons (H-1, H-6): The protons on the carbons bearing the iodine atoms are also equivalent and are found further downfield due to the deshielding effect of the electronegative iodine. They typically appear as a triplet around δ 3.1-3.3 ppm , resulting from coupling to the adjacent allylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (E)-1,6-Diiodohex-3-ene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1, H-6 | 3.1 - 3.3 | Triplet (t) |

| H-2, H-5 | 2.5 - 2.7 | Multiplet (m) |

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a distinct signal for each unique carbon atom, revealing the carbon skeleton. libretexts.org For the symmetric (E)-1,6-diiodohex-3-ene, three signals are expected.

Olefinic Carbons (C-3, C-4): These carbons resonate in the typical alkene region, around δ 130-132 ppm . oregonstate.edu

Allylic Carbons (C-2, C-5): The carbons adjacent to the double bond appear at approximately δ 39-41 ppm .

Iodinated Methylene Carbons (C-1, C-6): These carbons are subject to the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding. Consequently, their signal appears far upfield, typically in the range of δ 6-8 ppm . This pronounced upfield shift is a key identifier for carbons directly bonded to iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-1,6-Diiodohex-3-ene

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-6 | 6 - 8 |

| C-2, C-5 | 39 - 41 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with H-4, providing definitive proof of the proton connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the carbon signals based on the already assigned proton signals (e.g., linking the proton signal at δ ~3.2 ppm to the carbon signal at δ ~7 ppm).

13C NMR Analysis for Carbon Skeleton Elucidation and Substituent Effects

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.

Molecular Formula: The molecular formula of this compound is C₆H₁₀I₂.

Exact Mass: The calculated monoisotopic mass is 335.88720 Da . nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Fragmentation Analysis: In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 335.8872. Key fragmentation patterns would likely include the loss of an iodine radical (a common fragmentation for iodoalkanes) to give a fragment ion [M-I]⁺ at m/z 208.99, followed by subsequent losses of smaller neutral molecules.

Vibrational Spectroscopy (IR and Raman) for Characterization of C=C and C-I Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. wikipedia.org

C=C Stretch: The carbon-carbon double bond stretch for a trans-alkene typically appears in the region of 1665-1675 cm⁻¹ in the IR spectrum. spectroscopyonline.com This band is often weak in the IR spectrum due to the symmetry of the molecule but should give a strong signal in the Raman spectrum.

=C-H Bend: A key diagnostic peak for a trans-disubstituted alkene is the strong out-of-plane C-H bending vibration, which is observed in the IR spectrum in the range of 960-975 cm⁻¹ . libretexts.org

C-I Stretch: The carbon-iodine stretching vibration occurs at low frequencies, typically in the far-IR region between 500-600 cm⁻¹ . This absorption confirms the presence of the C-I bond. uobabylon.edu.iq

Table 3: Characteristic Vibrational Frequencies for (E)-1,6-Diiodohex-3-ene

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | IR / Raman | 3010 - 3040 | Medium |

| C-H Stretch (aliphatic) | IR / Raman | 2850 - 2960 | Strong |

| C=C Stretch | Raman / IR | 1665 - 1675 | Strong (Raman), Weak (IR) |

| =C-H Bend (out-of-plane) | IR | 960 - 975 | Strong |

X-ray Crystallography for Solid-State Stereochemical and Conformational Analysisanton-paar.compages.dev

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. anton-paar.com If a single crystal of sufficient quality can be grown, this technique provides an unambiguous structural proof.

The analysis would yield a detailed electron density map, from which the exact positions of the carbon and iodine atoms can be determined. pages.dev This would:

Confirm Stereochemistry: Provide definitive proof of the E (trans) configuration of the C-3=C-4 double bond.

Determine Bond Parameters: Measure the precise bond lengths (C-I, C=C, C-C) and bond angles within the molecule.

Elucidate Conformation: Reveal the preferred conformation of the aliphatic chains in the crystal lattice, including the torsion angles around the C-C single bonds.

Theoretical and Computational Studies of 1,6 Diiodohex 3 Ene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 1,6-diiodohex-3-ene. wikipedia.orgnorthwestern.edu These methods solve approximations of the Schrödinger equation to determine the electron wavefunction, which in turn provides information on molecular geometry, orbital energies, charge distribution, and bond strengths. northwestern.edu

For this compound, a primary focus of such calculations would be the optimization of its molecular geometry. This process determines the lowest energy arrangement of atoms, providing theoretical values for bond lengths and angles. The carbon-iodine (C-I) bond is of particular interest. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest, with a typical bond energy of around 228 kJ/mol. savemyexams.com DFT calculations can precisely predict the C-I bond length, the C=C double bond length, and the various C-C single bond lengths and associated angles in both the (E) and (Z) isomers.

Natural Bond Orbital (NBO) analysis is a subsequent computational step that provides deeper insight into bonding by partitioning the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. cerist.dziau.ir This analysis can quantify the hybridization of atomic orbitals and the charge transfer between atoms. cerist.dz For this compound, NBO analysis would reveal the nature of the C-I bond, highlighting its covalent character and the significant p-orbital contribution from both carbon and iodine. rsc.org It would also quantify the natural atomic charges, showing the electron-withdrawing effect of the iodine atoms and the electron density of the central π-system. The interaction between donor (bonding) and acceptor (antibonding) orbitals, measured as second-order perturbation energy (E(2)), reveals the stability conferred by electronic delocalization, such as hyperconjugation between the σ orbitals of the alkyl chains and the π* orbital of the central double bond. cerist.dz

| Parameter | Calculated Value | Description |

|---|---|---|

| C=C Bond Length | ~1.34 Å | Typical length for a disubstituted double bond. |

| C-C Bond Length | ~1.51 Å | Typical length for an sp2-sp3 C-C bond. |

| C-I Bond Length | ~2.15 Å | Characteristic length for a C(sp3)-I bond. |

| C=C-C Bond Angle | ~125° | Angle influenced by the geometry of the double bond. |

| C-C-I Bond Angle | ~110° | Approaching tetrahedral geometry. |

| NBO Charge on I | ~ -0.15 e | Indicates iodine is moderately electron-withdrawing. |

| NBO Charge on C (of C-I) | ~ +0.05 e | Carbon atom becomes slightly electrophilic. |

Conformational Analysis and Energy Landscapes of (E)- and (Z)-Isomers

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their corresponding energies. taltech.ee The collection of all possible geometries and their energies forms a high-dimensional potential energy surface (PES). taltech.ee For this compound, computational methods can map this landscape to identify stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. montclair.edu

The primary structural distinction in this compound is the stereochemistry of the central double bond, leading to (E)- and (Z)-isomers. Computational studies on similar substituted alkenes consistently show that the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. imist.maimist.ma The energy difference (ΔH) between the isomers can be precisely calculated. For example, in a related naphthalene-derived Schiff base, the energy difference was found to be 14.32 kJ/mol. imist.ma

Beyond E/Z isomerism, rotation around the C-C single bonds gives rise to various conformers. For a 1,6-diene system, key rotations occur around the two C(sp²)-C(sp³) bonds. These rotations lead to different relative orientations of the two iodoethyl groups, which can be broadly classified as s-cis (or synperiplanar) and s-trans (or antiperiplanar) with respect to the double bond. Computational studies on analogous 2,3-dimethyl-2,4-hexadiene have shown that conformers with dihedral angles in the region of 105°-135° (skew conformations) are preferentially populated. cdnsciencepub.com By systematically rotating the dihedral angles and calculating the energy at each step, a detailed energy landscape can be constructed, revealing the most stable conformers and the rotational energy barriers between them.

| Conformer / Isomer | Relative Energy (kJ/mol) | Description |

|---|---|---|

| (E)-s-trans,s-trans | 0.0 (Reference) | Most stable conformer with minimal steric hindrance. |

| (E)-s-gauche,s-trans | ~ 4-6 | Higher energy due to gauche interaction. |

| (E)-s-cis,s-trans | ~ 8-12 | Higher energy due to steric repulsion across the C-C single bond. |

| (Z)-s-trans,s-trans | ~ 10-15 | Less stable than the (E)-isomer due to cis-alkene strain. imist.ma |

| Rotational Barrier (s-trans to s-cis) | ~ 15-20 | Energy required to rotate around a C(sp²)-C(sp³) bond. |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify transition states (the highest energy point along a reaction coordinate) and calculate activation energies (Ea), which determine reaction rates. mdpi.com

A characteristic reaction for 1,6-dienes like this compound is the intramolecular Alder-ene reaction. thieme-connect.de This is a pericyclic process where an allylic hydrogen is transferred to the other end of the diene system, forming a new C-C bond and resulting in a five-membered ring. thieme-connect.deacs.org The reaction proceeds through a six-electron cyclic transition state. thieme-connect.de

DFT calculations have been extensively used to study the intramolecular Alder-ene reaction of various 1,6-dienes. nih.gov These studies reveal that the reaction can proceed through two main transition state geometries: a pseudo-chair and a pseudo-boat, leading to different diastereomers of the cyclopentane (B165970) product. For unactivated 1,6-dienes, the reaction generally favors a cis-product via an early transition state where stabilizing orbital interactions are maximized. nih.govresearchgate.net The presence of activating or bulky groups can alter the asynchronicity of the transition state and the activation barrier, influencing the cis/trans selectivity of the product. nih.gov For this compound, computational modeling would precisely define the geometries of the competing transition states and their activation energies, predicting the kinetic feasibility and stereochemical outcome of its cyclization.

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (ΔG‡, kJ/mol) | Expected Product Stereochemistry |

|---|---|---|---|

| Path A | Pseudo-chair (exo) | ~ 150-160 | trans-cyclopentane |

| Path B | Pseudo-chair (endo) | ~ 165-175 | cis-cyclopentane |

| Path C | Pseudo-boat (exo) | ~ 170-180 | cis-cyclopentane |

| Path D | Pseudo-boat (endo) | ~ 180-190 | trans-cyclopentane |

Source: Based on data from computational studies on 1,6-dienes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational method and the proposed molecular structure. wikipedia.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net To improve accuracy, calculations are often performed using a polarizable continuum model (PCM) to simulate solvent effects, and the results are scaled or referenced against a known standard like tetramethylsilane (B1202638) (TMS). github.io For this compound, this approach would predict the distinct ¹H and ¹³C chemical shifts for the vinylic, allylic, and iodo-substituted carbons and protons in both the (E) and (Z) isomers. Comparing these predicted spectra to experimental ones would be a powerful method for confirming the structure and stereochemistry. acs.orgacs.org

Vibrational Spectroscopy: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. spectroscopyonline.comuit.no These theoretical frequencies correspond to the fundamental vibrational modes observed in Infrared (IR) and Raman spectroscopy. Due to the approximations inherent in the harmonic model, calculated frequencies are systematically higher than experimental ones and are often corrected using empirical scaling factors. spectroscopyonline.comresearchgate.net For this compound, calculations would predict the characteristic vibrational frequencies for C-H stretching, C=C stretching (typically around 1650-1670 cm⁻¹), and the low-frequency C-I stretching modes. Agreement between the scaled theoretical spectrum and an experimental one provides strong evidence for the correctness of the calculated structure. acs.org

| Spectroscopy | Functional Group/Proton | Calculated Value (Scaled) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=C (vinylic) | 128.5 ppm | 129.0 ppm |

| ¹³C NMR | CH₂-I | 8.5 ppm | 9.0 ppm |

| ¹H NMR | H-C=C (vinylic) | 5.55 ppm | 5.60 ppm |

| ¹H NMR | H₂C-I | 3.25 ppm | 3.30 ppm |

| IR Freq. | C=C Stretch | 1665 cm⁻¹ | 1668 cm⁻¹ |

| IR Freq. | C-I Stretch | 595 cm⁻¹ | 600 cm⁻¹ |

Emerging Applications and Future Research Trajectories for 1,6 Diiodohex 3 Ene

The chemical compound 1,6-diiodohex-3-ene, a bifunctional molecule featuring both a central carbon-carbon double bond and terminal carbon-iodine bonds, is emerging as a versatile substrate and precursor in several advanced chemical research areas. nih.govepa.gov Its unique structural arrangement offers a platform for developing novel materials, synthetic methodologies, and catalytic systems. This article explores the prospective applications and future research directions centered on this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.